Cycloheptanesulfonyl chloride
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Overview
Description
Sulfonyl chlorides are a class of organic compounds characterized by the sulfonyl group (S(=O)₂) attached to a chlorine atom. These compounds serve as key intermediates in organic synthesis, particularly in the formation of sulfonamides, sulfonyl esters, and other derivatives through substitution reactions. Cycloheptanesulfonyl chloride, as a member of this family, would similarly participate in chemical reactions that leverage the reactivity of the sulfonyl chloride group.
Synthesis Analysis
The synthesis of sulfonyl chlorides typically involves the chlorination of thiols or sulfonic acids. While specific methods for cycloheptanesulfonyl chloride are not detailed in the literature, analogous procedures such as those for cyclohexanesulfonyl chloride involve solvolysis reactions in various solvent systems, indicating that similar strategies might be applicable for cycloheptanesulfonyl chloride synthesis (Kang & Koh, 2019).
Molecular Structure Analysis
The molecular structure of cycloheptanesulfonyl chloride would be expected to feature the seven-membered cycloheptane ring with a sulfonyl chloride functional group. Electron diffraction studies on cycloheptane provide insights into ring conformations and bond lengths that would be relevant for understanding the structure of its derivatives (Dillen & Geise, 1979).
Chemical Reactions and Properties
Sulfonyl chlorides are highly reactive toward nucleophiles due to the electrophilic sulfur atom, facilitating various substitution reactions. Studies on related molecules, such as the solvolysis of cyclohexanesulfonyl chloride, reveal that these compounds can undergo SN2 mechanisms, with the reactivity influenced by the solvent and the structure of the sulfonyl chloride (Kang & Koh, 2019).
Scientific Research Applications
Mechanistic Studies in Organic Synthesis
- Solvolysis Mechanisms: Research on the solvolysis of cyclohexanesulfonyl chloride has provided insights into the SN2 mechanism, suggesting that bond formation is more critical than bond breaking in the transition state. This study helps understand the kinetics and mechanism of reactions involving sulfonyl chlorides (S. Kang & H. Koh, 2019).
Material Science and Membrane Technology
- Nanofiltration Membranes: A novel thin-film composite polyamide membrane was developed through interfacial polymerization of diamines and trimesoyl chloride, demonstrating the utility of related sulfonyl chloride compounds in fabricating membranes with high water flux and salt rejection, contributing to advancements in nanofiltration technology (Gui-E Chen et al., 2015).
- Chlorine Resistance in Polyamide Membranes: Research into aromatic-cycloaliphatic polyamide thin-film composite membranes, prepared from cyclohexane derivatives and other sulfonyl chlorides, has highlighted the potential for improved chlorine resistance and RO performance, offering valuable insights into water treatment technologies (Sanchuan Yu et al., 2009).
Catalysis and Chemical Synthesis
- Sulfonyl Chlorides in Catalysis: Studies on the activation of sulfonyl chlorides, including cyclohexanesulfonyl chloride analogs, for the synthesis of sulfonamides demonstrate the compounds' versatility in catalytic applications, enabling efficient bond formation in organic synthesis (Sandrine M. Hell et al., 2019).
Advanced Organic Synthesis Techniques
- Synthesis of Sulfonamide Derivatives: Research involving sulfonyl chlorides, analogous to cycloheptanesulfonyl chloride, has led to efficient methodologies for synthesizing sulfonamide derivatives, important in medicinal chemistry and drug development (Liqiang Wu et al., 2010).
Safety and Hazards
Future Directions
While specific future directions for Cycloheptanesulfonyl chloride are not mentioned in the search results, there are ongoing research efforts in related areas such as the development of deep eutectic solvents , dechlorination of coal-fired flue gas , and advancements in the fabrication of desalination membranes .
properties
IUPAC Name |
cycloheptanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c8-11(9,10)7-5-3-1-2-4-6-7/h7H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIOWMBUZYUUIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603818 |
Source
|
Record name | Cycloheptanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
187143-10-8 |
Source
|
Record name | Cycloheptanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cycloheptanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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